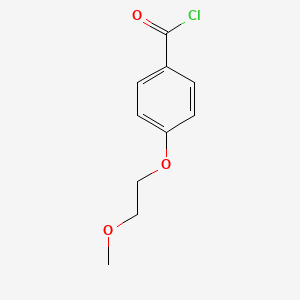

4-(2-Methoxyethoxy)benzoyl chloride

Description

Contextual Significance of Acyl Chlorides in Chemical Synthesis

Acyl chlorides, also known as acid chlorides, are a class of organic compounds derived from carboxylic acids by replacing the hydroxyl (-OH) group with a chlorine (-Cl) atom. Their general formula is R-COCl, where R represents an alkyl or aryl group. The significance of acyl chlorides in chemical synthesis stems from their high reactivity. The carbonyl carbon is rendered highly electrophilic by the inductive electron-withdrawing effects of both the oxygen and chlorine atoms. Furthermore, the chloride ion is an excellent leaving group, making acyl chlorides highly susceptible to nucleophilic attack.

This inherent reactivity makes them exceptionally useful acylating agents for the synthesis of a wide range of carboxylic acid derivatives. Key reactions include:

Esterification: Reaction with alcohols to form esters.

Amidation: Reaction with primary or secondary amines to form amides. ncert.nic.in

Anhydride (B1165640) Formation: Reaction with carboxylate salts to produce carboxylic anhydrides.

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones. pearson.combyjus.com

The standard methods for preparing acyl chlorides involve treating the corresponding carboxylic acid with chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). wikipedia.org Due to their reactivity, especially with water, they must be handled under anhydrous conditions. ganeshremedies.com

Rationale for Investigating Substituted Benzoyl Chlorides

Benzoyl chloride (C₆H₅COCl) is the simplest aromatic acyl chloride and serves as a crucial intermediate in the manufacturing of dyes, perfumes, pharmaceuticals, and resins. byjus.comwikipedia.org The investigation of substituted benzoyl chlorides is driven by the need for molecular building blocks with tailored properties. google.com Attaching different functional groups to the benzene (B151609) ring allows chemists to modulate the electronic and steric properties of the molecule, which in turn influences its reactivity and the properties of the final product.

For instance, electron-donating groups can decrease the reactivity of the acyl chloride, while electron-withdrawing groups can enhance it. Moreover, the substituent itself can be a key structural feature of the target molecule. Many complex commercial products are synthesized using substituted benzoyl chlorides as key intermediates. Notable examples include 4-Nitrobenzoyl chloride, a precursor to the anesthetic procaine, and 4-chlorobenzoyl chloride, which is used in the synthesis of high-performance polymers. wikipedia.org More recent research has explored compounds like 4-chloromethyl benzoyl chloride as a precursor for potential analgesic drugs. nih.gov The ether linkage in the substituent of 4-(2-Methoxyethoxy)benzoyl chloride suggests its potential utility in synthesizing molecules where improved solubility or specific binding interactions are desired, a common strategy in medicinal chemistry.

Structural Elucidation and Positional Isomerism Considerations in Aryl Acyl Chlorides

The structure of an aryl acyl chloride consists of an acyl chloride group (-COCl) attached directly to a carbon atom of an aromatic ring. For a monosubstituted benzoyl chloride, there are three possible positional isomers, which are distinguished by the location of the substituent relative to the acyl chloride group:

Ortho (o- or 2-position): The substituent is on the carbon atom adjacent to the one bearing the acyl chloride group.

Meta (m- or 3-position): The substituent is separated by one carbon atom from the point of attachment of the acyl chloride group.

Para (p- or 4-position): The substituent is on the carbon atom directly opposite the acyl chloride group.

The specific compound of interest, this compound, is a para-substituted isomer. Positional isomerism is a critical consideration as isomers often exhibit distinct physical and chemical properties. These differences arise from variations in symmetry, dipole moment, and steric hindrance. For example, para-isomers are generally more symmetrical than their ortho and meta counterparts, which often leads to more efficient packing in a crystal lattice and consequently, higher melting points and lower solubility. learncbse.in In terms of reactivity, an ortho-substituent can exert significant steric hindrance, potentially slowing down reactions at the carbonyl carbon compared to its meta or para isomers. The electronic influence of the substituent (whether it donates or withdraws electron density) also varies in its effect on the reaction center depending on its position.

Overview of Research Trajectories in this compound Chemistry

While extensive, specific literature on this compound is not widely available, its research trajectory can be inferred from the well-established chemistry of analogous compounds, particularly 4-methoxybenzoyl chloride (anisoyl chloride). ganeshremedies.comchemicalbook.com Research involving this compound would logically focus on its synthesis and its application as a specialized chemical intermediate.

The synthesis of this compound would predictably be achieved by the chlorination of its parent carboxylic acid, 4-(2-Methoxyethoxy)benzoic acid. This conversion is a standard procedure, typically employing reagents like thionyl chloride or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.comprepchem.com

The primary research interest in this compound would lie in its use as a building block for more complex molecules. The 2-methoxyethoxy side chain [(–O–CH₂–CH₂–O–CH₃)] is a common feature in medicinal chemistry, introduced to enhance aqueous solubility, improve pharmacokinetic profiles, or act as a flexible linker for binding to biological targets. Therefore, a significant research trajectory would involve using this compound to synthesize novel esters and amides as potential therapeutic agents. This follows the established use of its simpler analog, 4-methoxybenzoyl chloride, in the synthesis of derivatives with potential anti-cancer and anti-HIV properties. ganeshremedies.comchemicalbook.com

Furthermore, substituted benzoyl chlorides are key reactants in creating advanced materials. 4-Methoxybenzoyl chloride, for example, has been used in modifying electrodes for organic light-emitting diodes (OLEDs). chemicalbook.com It is plausible that this compound could be explored in materials science to create polymers or surface modifiers where its flexible and polar side chain could impart unique properties. Its role would be that of a specialized reagent, enabling the introduction of the 4-(2-methoxyethoxy)benzoyl moiety into larger, more complex functional molecules. google.comgoogle.com

Data Tables

Table 1: Physicochemical Properties of 4-Methoxybenzoyl chloride

| Property | Value | Reference |

|---|---|---|

| CAS Number | 100-07-2 | ganeshremedies.comchemicalbook.comscbt.comnist.gov |

| Molecular Formula | C₈H₇ClO₂ | chemicalbook.comscbt.comnist.gov |

| Molecular Weight | 170.59 g/mol | chemicalbook.comscbt.comnist.gov |

| Appearance | Clear colorless to brown liquid after melting; Amber colored crystalline solid | yevechemicals.in |

| Melting Point | 22 °C | chemicalbook.com |

| Boiling Point | 262-263 °C | chemicalbook.com |

| Density | 1.260 g/mL at 20 °C | chemicalbook.com |

| Refractive Index (n²⁰/D) | 1.581 | chemicalbook.com |

| Solubility | Reacts with water | ganeshremedies.comchemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxyethoxy)benzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-13-6-7-14-9-4-2-8(3-5-9)10(11)12/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHKRYNLYPUCFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602549 | |

| Record name | 4-(2-Methoxyethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756478-87-2 | |

| Record name | 4-(2-Methoxyethoxy)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=756478-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methoxyethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Approaches for the Synthesis of 4 2 Methoxyethoxy Benzoyl Chloride

Conventional Synthetic Pathways from Carboxylic Acids

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. For 4-(2-Methoxyethoxy)benzoic acid, this is typically accomplished using one of several common chlorinating agents. These reagents react with the carboxylic acid to form a highly reactive intermediate, which then readily undergoes nucleophilic attack by a chloride ion.

Utilization of Thionyl Chloride as a Chlorinating Agent

Thionyl chloride (SOCl₂) is a widely used reagent for the preparation of acyl chlorides from carboxylic acids due to its reliability and the convenient nature of its byproducts. researchgate.netrsc.org The reaction between 4-(2-methoxyethoxy)benzoic acid and thionyl chloride proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. Subsequent nucleophilic attack by a chloride ion on the carbonyl carbon leads to the formation of 4-(2-methoxyethoxy)benzoyl chloride, with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) being easily removed from the reaction mixture. libretexts.org

The reaction is often carried out in an inert solvent such as toluene (B28343) or dichloromethane (B109758), and can be performed neat. rsc.orgorgsyn.org The addition of a catalytic amount of N,N-dimethylformamide (DMF) is known to accelerate the reaction. orgsyn.org The reaction temperature typically ranges from room temperature to reflux, depending on the reactivity of the specific carboxylic acid. prepchem.comresearchgate.net For analogous ether-substituted benzoic acids, such as 4-(allyloxy)benzoic acid, the reaction with thionyl chloride has been reported to proceed at room temperature for several hours, followed by heating to ensure complete conversion, affording high yields. researchgate.net

Table 1: Representative Conditions for Thionyl Chloride-Mediated Synthesis of Substituted Benzoyl Chlorides

| Starting Material | Reagent | Solvent | Catalyst | Temperature | Time | Yield (%) | Reference |

| 4-(Allyloxy)benzoic acid | Thionyl chloride | Neat | DMF (cat.) | RT, then 60°C | Overnight, then 2h | 97 | researchgate.net |

| 2-Methoxybenzoic acid | Thionyl chloride | Neat | DMF (cat.) | Room Temp | 0.5 h | 86-90 (of amide) | orgsyn.org |

| p-Formylbenzoic acid | Thionyl chloride | Toluene | - | Reflux | - | - | rsc.org |

| General Carboxylic Acid | Thionyl chloride | Dichloromethane | Triethylamine | Room Temp | 5-20 min | High | rsc.org |

Application of Oxalyl Chloride in Acyl Chloride Formation

Oxalyl chloride ((COCl)₂) is another highly effective reagent for the synthesis of acyl chlorides and is often preferred for its milder reaction conditions and volatile byproducts (CO, CO₂, HCl). wikipedia.org The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). chemicalbook.comresearchgate.net The mechanism involves the initial reaction of DMF with oxalyl chloride to form a Vilsmeier reagent, which is the active chlorinating species. wikipedia.org This reagent then activates the carboxylic acid, facilitating the nucleophilic attack by chloride.

For the synthesis of various substituted benzoyl chlorides, the reaction is commonly performed in an inert solvent like dichloromethane at room temperature. chemicalbook.comresearchgate.net For example, the conversion of 4-methoxybenzoic acid to 4-methoxybenzoyl chloride using oxalyl chloride and catalytic DMF in dichloromethane proceeds smoothly at room temperature within an hour, yielding the product quantitatively. chemicalbook.com Given the structural similarity, these conditions are expected to be highly effective for the synthesis of this compound.

Table 2: Representative Conditions for Oxalyl Chloride-Mediated Synthesis of Substituted Benzoyl Chlorides

| Starting Material | Reagent | Solvent | Catalyst | Temperature | Time | Yield (%) | Reference |

| Aryl Carboxylic Acids | Oxalyl chloride | Dichloromethane | DMF (cat.) | Room Temp | 1 h | Quantitative | chemicalbook.com |

| 2-[trans-2-(4-fluorophenyl)vinyl]-3-nitrobenzoic acid | Oxalyl chloride | Dichloromethane | DMF (cat.) | Room Temp | 1.5 h | - | chemicalbook.com |

| 4-Chloromethyl benzoic acid derivative | Oxalyl chloride | - | DMF (cat.) | Room Temp | - | 85-90 | google.com |

| General Carboxylic Acid | Oxalyl chloride | Dichloromethane | Pyridine (B92270) | Room Temp | - | ~100 |

Employment of Phosphorus Pentachloride in the Conversion

Phosphorus pentachloride (PCl₅) is a powerful chlorinating agent capable of converting carboxylic acids to their corresponding acyl chlorides. chemguide.co.uk The reaction with benzoic acid derivatives is typically vigorous, producing the benzoyl chloride along with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts. wikipedia.org

The reaction is often carried out without a solvent by mixing the solid PCl₅ directly with the carboxylic acid. wikipedia.org The reaction can be exothermic and may not require external heating to proceed. Due to the nature of the byproducts, separation of the desired acyl chloride usually requires fractional distillation. While effective, the use of PCl₅ has become less common in laboratory settings compared to thionyl chloride or oxalyl chloride, which offer more convenient workup procedures. chemguide.co.uk

Alternative Reagents and Optimized Conditions for Acyl Chloride Synthesis

Research into the synthesis of acyl chlorides continues to seek safer, more efficient, and environmentally benign methods. This has led to the exploration of alternative reagents and the development of catalytic systems that can operate under milder conditions.

Exploration of Bis(trichloromethyl) Carbonate (Triphosgene) as a Phosgene (B1210022) Substitute

Bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547), is a stable, crystalline solid that serves as a safer and more convenient substitute for the highly toxic phosgene gas. wikipedia.org Triphosgene can be used for a variety of transformations, including the synthesis of acyl chlorides from carboxylic acids. wikipedia.orgnih.gov In the presence of a catalyst, one molecule of triphosgene can generate three molecules of phosgene in situ, making it a highly efficient reagent.

The reaction is typically carried out in an inert solvent such as dichloromethane or toluene. A catalytic amount of a tertiary amine, such as pyridine or triethylamine, or an amide like DMF, is often employed to facilitate the reaction. nih.gov For instance, the synthesis of o-methoxybenzoyl chloride has been successfully achieved with high yield by reacting o-methoxybenzoic acid with triphosgene in 1,2-dichloroethane (B1671644) in the presence of pyridine as a catalyst, with the reaction proceeding at a moderate temperature. These conditions highlight a viable pathway for the synthesis of this compound.

Table 3: Representative Conditions for Triphosgene-Mediated Synthesis of o-Methoxybenzoyl Chloride

| Starting Material | Reagent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| o-Methoxybenzoic acid | Triphosgene | 1,2-Dichloroethane | Pyridine | 42 | 1.5 | 98.3 | |

| o-Methoxybenzoic acid | Triphosgene | 1,2-Dichloroethane | DMF | 40 | 1 | 98.6 |

Strategic Incorporation of the 2-Methoxyethoxy Moiety

A common and effective strategy for synthesizing this compound involves first constructing the more stable 4-(2-methoxyethoxy)benzoic acid precursor. This approach ensures that the reactive benzoyl chloride functionality is generated in the final step, preventing potential side reactions that could occur if the ether linkage were formed in the presence of a highly reactive acyl chloride.

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ether linkages and is well-suited for this synthetic step. wikipedia.org This reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide nucleophile attacks an alkyl halide. wikipedia.orgmasterorganicchemistry.com For the synthesis of the precursor to this compound, a phenolic substrate such as methyl 4-hydroxybenzoate (B8730719) is typically used. The choice of the methyl ester protects the carboxylic acid functionality during the etherification step.

The reaction involves the deprotonation of the phenolic hydroxyl group of methyl 4-hydroxybenzoate using a suitable base, such as potassium carbonate or sodium hydride, to form a more nucleophilic phenoxide ion. This is followed by the introduction of a 2-methoxyethyl halide, for example, 2-bromo-1-methoxyethane or 2-chloro-1-methoxyethane. The phenoxide ion then displaces the halide in an SN2 reaction to form methyl 4-(2-methoxyethoxy)benzoate. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972), which facilitates the SN2 mechanism.

Table 1: Representative Reaction Conditions for Williamson Ether Synthesis

| Parameter | Condition | Purpose |

| Phenolic Substrate | Methyl 4-hydroxybenzoate | Starting material with protected carboxylic acid. |

| Alkylating Agent | 2-Bromo-1-methoxyethane | Provides the 2-methoxyethoxy group. |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the phenol (B47542) to form the phenoxide. |

| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that favors SN2 reactions. |

| Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed. |

| Reaction Time | 12-24 hours | Typical duration to ensure complete reaction. |

This method provides a high yield of the desired ether precursor, which can then be carried forward to the next synthetic step.

With the ether linkage in place, the synthesis proceeds through two key transformations: saponification of the ester and subsequent chlorination of the resulting carboxylic acid.

First, the methyl 4-(2-methoxyethoxy)benzoate is hydrolyzed to 4-(2-methoxyethoxy)benzoic acid. This is typically achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). The reaction results in the formation of the sodium salt of the carboxylic acid. Subsequent acidification with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate salt to yield the free carboxylic acid, which often precipitates from the aqueous solution and can be collected by filtration. chemicalbook.com

The final step is the conversion of 4-(2-methoxyethoxy)benzoic acid into the target compound, this compound. This is a standard transformation for which several chlorinating agents are available, including thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). askiitians.comatamanchemicals.com Thionyl chloride is a particularly common and effective reagent for this purpose. askiitians.comresearchgate.netdoubtnut.com The reaction is typically performed by refluxing the carboxylic acid in an excess of thionyl chloride, sometimes with a catalytic amount of DMF, which acts as a catalyst. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the workup procedure as they are easily removed from the reaction mixture. askiitians.com

Table 2: Summary of Functional Group Transformations

| Step | Starting Material | Reagents | Product |

| 1. Saponification | Methyl 4-(2-methoxyethoxy)benzoate | 1. NaOH (aq) 2. HCl (aq) | 4-(2-Methoxyethoxy)benzoic acid |

| 2. Chlorination | 4-(2-Methoxyethoxy)benzoic acid | Thionyl Chloride (SOCl₂) | This compound |

Purification and Characterization Methodologies for Synthetic Products

Following the synthesis, purification of this compound is essential to remove unreacted starting materials and byproducts. Due to its high boiling point and sensitivity to moisture, the preferred method of purification is vacuum distillation. researchgate.netlookchem.com This technique allows the compound to be distilled at a lower temperature, preventing thermal decomposition. Excess thionyl chloride, being more volatile, is typically removed first under reduced pressure before the distillation of the final product. researchgate.net

The characterization of the purified product relies on standard spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy would confirm the presence of the aromatic protons, the two methylene (B1212753) groups of the ethoxy chain, and the terminal methoxy (B1213986) group, with characteristic chemical shifts and coupling patterns. ¹³C NMR would show distinct signals for the carbonyl carbon of the benzoyl chloride, the aromatic carbons, and the carbons of the 2-methoxyethoxy side chain. chemicalbook.comchemicalbook.comchemicalbook.com

Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for identifying the key functional groups. A strong absorption band in the region of 1770-1800 cm⁻¹ is characteristic of the C=O stretch in an acyl chloride, which is distinctly different from the carbonyl stretch of the precursor carboxylic acid (typically 1680-1710 cm⁻¹). The presence of C-O ether stretches would also be expected around 1250 cm⁻¹ and 1120 cm⁻¹. chemicalbook.comnist.gov

Mass Spectrometry (MS) : Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Frequency |

| ¹H NMR | Aromatic Protons (AA'BB' system) | δ 7.0-7.2 ppm (d), δ 7.9-8.1 ppm (d) |

| Methylene Protons (-O-CH₂ -CH₂-O-) | δ 4.1-4.3 ppm (t) | |

| Methylene Protons (-CH₂-CH₂ -O-CH₃) | δ 3.7-3.9 ppm (t) | |

| Methoxy Protons (-O-CH₃ ) | δ 3.3-3.5 ppm (s) | |

| ¹³C NMR | Carbonyl Carbon (C =O) | δ 167-169 ppm |

| Aromatic Carbons | δ 114-165 ppm | |

| Methylene & Methoxy Carbons | δ 59-71 ppm | |

| IR Spectroscopy | Acyl Chloride C=O Stretch | 1770 - 1800 cm⁻¹ |

| Aromatic C=C Stretch | ~1600 cm⁻¹ | |

| C-O Ether Stretch | ~1250 cm⁻¹ and ~1120 cm⁻¹ |

Reactivity Profiles and Transformative Pathways of 4 2 Methoxyethoxy Benzoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for acyl chlorides. masterorganicchemistry.comlibretexts.org The mechanism typically involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. masterorganicchemistry.comlibretexts.org 4-(2-Methoxyethoxy)benzoyl chloride readily undergoes these reactions with a variety of nucleophiles.

Formation of Esters with Alcohols

The reaction of this compound with alcohols provides a direct route to the corresponding esters. libretexts.orglibretexts.org This transformation, often referred to as esterification, proceeds via a nucleophilic acyl substitution mechanism where the alcohol acts as the nucleophile. libretexts.orgpearson.comlibretexts.org The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct. mnstate.edu The general reactivity for this transformation is high, particularly with primary and secondary alcohols. libretexts.orgpearson.com

General Reaction Scheme: Ester Formation

R-NH₂ + this compound → N-R-4-(2-methoxyethoxy)benzamide + HCl

R-COOH + this compound → 4-(2-Methoxyethoxy)benzoic R-carboxylic anhydride (B1165640) + HCl

Ar-H + this compound --(Lewis Acid)--> Ar-CO-(4-(2-Methoxyethoxy)phenyl) + HCl

Electrophilic Aromatic Substitution Reactions

Regioselectivity and Electronic Effects of the 2-Methoxyethoxy Substituent

The reactivity of the aromatic ring in this compound is governed by the electronic properties of its two substituents: the activating 2-methoxyethoxy group and the deactivating benzoyl chloride moiety. The 2-methoxyethoxy group, an ether, is positioned para to the acyl chloride. The oxygen atom directly attached to the benzene (B151609) ring exerts two opposing electronic effects: a resonance effect (+R) and an inductive effect (-I).

Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. nih.gov This donation of electron density increases the electron richness of the ring, particularly at the ortho and para positions relative to the substituent. This effect is activating, meaning it makes the aromatic ring more susceptible to electrophilic attack. nih.gov

Inductive Effect (-I): Oxygen is a highly electronegative element. Consequently, it withdraws electron density from the benzene ring through the sigma (σ) bond framework. organic-chemistry.org This inductive withdrawal is a deactivating effect. organic-chemistry.org

For alkoxy groups like the 2-methoxyethoxy substituent, the resonance-donating effect is significantly stronger than the inductive-withdrawing effect. nih.gov As a result, the net influence of the 2-methoxyethoxy group is electron-donating, making the aromatic ring activated towards electrophilic aromatic substitution compared to unsubstituted benzene. nih.govthermofisher.com This activation directs incoming electrophiles to the positions ortho to the 2-methoxyethoxy group (i.e., positions 3 and 5 on the ring).

Conversely, the benzoyl chloride group is strongly deactivating due to both inductive and resonance effects that withdraw electron density from the ring, making it a meta-director for any further electrophilic substitution on the ring. However, the primary reactivity of the molecule is centered on the highly electrophilic acyl chloride functional group itself, which readily undergoes nucleophilic acyl substitution. The electronic nature of the para-substituent modulates the reactivity of this acyl chloride group. The electron-donating 2-methoxyethoxy group helps to stabilize the positive charge on the carbonyl carbon, which can influence the rates of nucleophilic attack.

Interactive Table: Electronic Effects of the 2-Methoxyethoxy Substituent

| Effect | Description | Impact on Aromatic Ring |

| Resonance (+R) | Delocalization of oxygen's lone pair electrons into the ring's π-system. nih.gov | Electron-donating, increases electron density, especially at ortho/para positions. |

| Inductive (-I) | Withdrawal of electron density through the σ-bond due to oxygen's high electronegativity. organic-chemistry.org | Electron-withdrawing, decreases electron density across the ring. |

| Overall Effect | The +R effect dominates the -I effect. nih.gov | Net electron-donating, activating the ring for electrophilic substitution. |

| Regioselectivity | Directs incoming electrophiles to the positions ortho to the ether linkage. | Ortho-directing (positions 3 and 5). |

Advanced Coupling and Cross-Coupling Methodologies

While the classical reactivity of this compound involves nucleophilic acyl substitution, its structure is also amenable to more advanced transition-metal-catalyzed transformations for the construction of new carbon-carbon bonds. These methods often leverage the high reactivity of the acyl chloride C-Cl bond.

Utilization in Transition-Metal-Catalyzed Processes

Acyl chlorides are valuable electrophiles in a variety of transition-metal-catalyzed cross-coupling reactions, serving as precursors for the synthesis of ketones. Unlike the more common cross-coupling reactions involving aryl halides, these processes directly engage the acyl C-Cl bond. Palladium-catalyzed reactions are particularly prominent in this area. nih.govresearchgate.net The general catalytic cycle involves the oxidative addition of the acyl chloride to a low-valent palladium(0) complex to form an acyl-palladium(II) intermediate. This intermediate is central to the reaction and can proceed through different pathways depending on the reaction conditions and coupling partners. nih.govnih.gov In non-decarbonylative pathways, this acyl-palladium(II) species undergoes transmetalation with an organometallic nucleophile, followed by reductive elimination to yield a ketone product and regenerate the palladium(0) catalyst. wikipedia.org

Specialized catalyst systems have been developed to favor this non-decarbonylative ketone formation over the competing decarbonylative pathway, which would lead to an aryl halide and subsequent biaryl products. organic-chemistry.orgacs.org For instance, the use of specific phosphine (B1218219) ligands can modulate the electronic and steric environment around the palladium center to facilitate the desired acylation.

Formation of Carbon-Carbon Bonds

The formation of carbon-carbon bonds using this compound can be efficiently achieved through established cross-coupling protocols such as the Stille and Sonogashira reactions, which are adapted for ketone synthesis.

Stille-Type Acylation: This reaction couples acyl chlorides with organostannane reagents. thermofisher.comwikipedia.org The process is catalyzed by palladium complexes, and specific ligands have been developed to ensure high chemoselectivity for the reaction at the acyl chloride over other potentially reactive sites, such as aryl halides. organic-chemistry.orgacs.org The reaction is tolerant of a wide array of functional groups. For a substrate like this compound, the electron-donating nature of the para-substituent can influence the reaction rate, but high yields of the corresponding ketone are generally expected.

Sonogashira-Type Acylation: This powerful method forms ynones (acetylenic ketones) by coupling acyl chlorides with terminal alkynes. researchgate.net The reaction is typically co-catalyzed by palladium and copper(I) iodide. researchgate.net The palladium catalyst activates the acyl chloride, while the copper co-catalyst forms a copper acetylide intermediate that participates in the transmetalation step. This reaction provides a direct and efficient route to functionalized ynones, which are versatile intermediates in organic synthesis.

Interactive Table: Representative Transition-Metal-Catalyzed C-C Bond Forming Reactions with Acyl Chlorides

| Reaction Name | Coupling Partners | Catalyst System | Product Type | Ref. |

| Stille Coupling | Acyl Chloride + Organostannane | Pd(0) complex (e.g., with phosphine ligands) | Ketone | wikipedia.orgacs.org |

| Sonogashira Coupling | Acyl Chloride + Terminal Alkyne | Pd(0) complex + Cu(I) salt | Ynone | researchgate.net |

| Negishi Coupling | Acyl Chloride + Organozinc Reagent | Pd(0) or Ni(0) complex | Ketone | wikipedia.orgorganic-chemistry.org |

This table shows general reaction types applicable to aroyl chlorides like this compound.

Radical Processes Involving this compound

Beyond ionic pathways, this compound can be engaged in radical transformations, most notably through the use of modern photocatalytic methods.

Role as a Radical Precursor in Visible-Light Photocatalysis

Visible-light photoredox catalysis has emerged as a powerful strategy for generating reactive intermediates under mild conditions, and aroyl chlorides have been successfully employed as novel precursors for acyl radicals. nih.govnih.govacs.org This approach offers a significant advantage over traditional methods for generating acyl radicals, which often require harsh conditions or pre-functionalized, less accessible starting materials. nih.govwikipedia.org

The process is initiated by the excitation of a photocatalyst (typically an iridium or ruthenium complex, or an organic dye) with visible light. wikipedia.orgrsc.org The excited-state photocatalyst is a potent single-electron reductant. It can reduce the aroyl chloride, which acts as an oxidative quencher, to form a radical anion. This transient species rapidly undergoes fragmentation, cleaving the C-Cl bond to generate a highly reactive acyl radical and a chloride anion. nih.gov

This photocatalytic generation of the acyl radical from this compound opens access to a variety of subsequent transformations. A prominent application is in radical cascade reactions, where the generated acyl radical adds to a suitable acceptor, such as an activated alkene. This addition forms a new C-C bond and generates a new radical intermediate, which can then participate in further cyclization or trapping steps to rapidly build molecular complexity. nih.gov This strategy has been effectively used to synthesize valuable heterocyclic scaffolds, such as quaternary 3,3-dialkyl-2-oxindoles, in a redox-neutral fashion under mild and operationally simple conditions. nih.gov The electronic nature of the substituent on the benzoyl chloride, such as the electron-donating 4-(2-methoxyethoxy) group, is generally well-tolerated in these radical processes.

Interactive Table: Acyl Radical Generation and Reaction via Photocatalysis

| Step | Process | Description | Ref. |

| 1. Excitation | Photocatalyst (PC) + Light (hν) | The photocatalyst absorbs visible light to reach an excited state (PC). | wikipedia.org |

| 2. Reduction | PC + ArCOCl | The excited photocatalyst transfers a single electron to the aroyl chloride. | nih.gov |

| 3. Fragmentation | [ArCOCl]•- | The resulting radical anion fragments to form an acyl radical (ArCO•) and a chloride ion (Cl-). | nih.gov |

| 4. Radical Cascade | ArCO• + Alkene | The acyl radical adds to an alkene, initiating a cascade to form complex products. | organic-chemistry.orgnih.gov |

Applications of 4 2 Methoxyethoxy Benzoyl Chloride in Complex Chemical Synthesis

Building Block in Heterocyclic Compound Synthesis

The reactivity of the acyl chloride moiety in 4-(2-methoxyethoxy)benzoyl chloride makes it a valuable starting material for the synthesis of various heterocyclic systems. The presence of the 4-(2-methoxyethoxy)phenyl group can also impart desirable solubility and electronic properties to the final heterocyclic products.

A significant application of this compound is in the synthesis of pyrazole (B372694) derivatives. Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of great interest due to their wide range of biological activities and applications in materials science. nih.govacs.orgnih.govacs.orgrsc.org The synthesis of pyrazoles often proceeds through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, a reaction known as the Knorr pyrazole synthesis. nih.govacs.orgnih.gov

This compound can be utilized in a two-step process to generate substituted pyrazoles. The first step involves the formation of a 1,3-diketone, specifically a 1-(4-(2-methoxyethoxy)phenyl)-1,3-diketone, through a Claisen condensation reaction. wikipedia.orglibretexts.orgorganic-chemistry.orgmsu.edu In a typical procedure, this compound is reacted with a ketone, such as acetone (B3395972), in the presence of a strong base like sodium ethoxide or sodium hydride to yield the corresponding 1,3-diketone. For instance, the reaction with acetone would yield 1-(4-(2-methoxyethoxy)phenyl)butane-1,3-dione.

In the second step, this 1,3-diketone intermediate is then reacted with a hydrazine, such as hydrazine hydrate (B1144303) or a substituted hydrazine, in a suitable solvent like ethanol (B145695) or acetic acid. The condensation reaction proceeds to form the pyrazole ring. nih.govnih.gov The use of an unsymmetrical diketone can lead to the formation of two regioisomeric pyrazoles, the ratio of which can sometimes be controlled by the reaction conditions. The 4-(2-methoxyethoxy)phenyl substituent, originating from the initial acyl chloride, becomes a key feature of the final pyrazole derivative, influencing its physical and chemical properties.

Table 1: Two-Step Synthesis of Pyrazole Derivatives

| Step | Reaction | Reactants | Key Intermediate/Product |

| 1 | Claisen Condensation | This compound, Ketone (e.g., Acetone), Strong Base | 1-(4-(2-methoxyethoxy)phenyl)butane-1,3-dione |

| 2 | Knorr Pyrazole Synthesis | 1-(4-(2-methoxyethoxy)phenyl)butane-1,3-dione, Hydrazine | Substituted Pyrazole Derivative |

Precursor for Ligands in Organometallic Catalysis

The electronic and steric properties of ligands play a crucial role in determining the activity, selectivity, and stability of organometallic catalysts. This compound can be employed as a precursor to synthesize specialized ligands, particularly for rhodium-catalyzed reactions.

Acylphosphines are a class of phosphorus-containing ligands that have shown promise in various catalytic applications. The synthesis of acylphosphines can be achieved through the reaction of an acyl chloride with a phosphide (B1233454) source, such as diphenylphosphine. researchgate.net By using this compound, an acylphosphine ligand bearing the 4-(2-methoxyethoxy)phenyl group can be prepared.

These tailored acylphosphine ligands can then be used in rhodium-catalyzed hydrosilylation reactions. nih.govacs.orgresearchgate.netnih.gov Hydrosilylation, the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, is a fundamental process in organosilicon chemistry. Rhodium complexes are among the most effective catalysts for this transformation. The electronic properties of the phosphine (B1218219) ligand significantly influence the catalytic performance. The electron-donating nature of the methoxyethoxy group on the benzoyl moiety of the acylphosphine ligand can modulate the electron density at the rhodium center, thereby affecting the rate and selectivity of the hydrosilylation reaction. Research has shown that the substituents on the acylphosphine ligand can impact the catalytic activity and the regioselectivity of the addition (e.g., β-adduct selectivity). researchgate.net

Table 2: Application in Rhodium-Catalyzed Hydrosilylation

| Step | Process | Reactant | Product | Application |

| 1 | Ligand Synthesis | This compound, Diphenylphosphine | 4-(2-Methoxyethoxy)benzoyl(diphenyl)phosphine | Ligand for Catalyst |

| 2 | Catalysis | Rhodium precursor, Acylphosphine ligand, Alkene, Silane | Alkylsilane | Organosilicon Synthesis |

Intermediate in the Construction of Multifunctional Organic Frameworks and Materials

The unique structural features of this compound make it a valuable intermediate in the design and synthesis of functional organic materials, including metal-organic frameworks (MOFs) and materials for organic light-emitting diodes (OLEDs).

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. The properties of MOFs can be tuned by modifying the organic linkers. capes.gov.brresearchgate.net Post-synthetic modification (PSM) is a powerful strategy to introduce new functional groups into a pre-existing MOF structure. nih.govacs.orgnih.govacs.orgrsc.org

This compound can be used as a reagent in the PSM of MOFs that contain reactive sites, such as amino groups, on their organic linkers. nih.govnih.gov Through a Schotten-Baumann-type reaction, the acyl chloride can react with the amino groups within the MOF framework to form amide bonds. nih.gov This covalent modification introduces the 4-(2-methoxyethoxy)phenyl group into the MOF's structure. The flexible and polar methoxyethoxy chains can alter the pore environment, affecting the MOF's adsorption properties, while the aromatic core can influence its electronic and optical characteristics. This functionalization can be a route to developing MOFs with tailored properties for applications in areas such as gas storage, separation, and catalysis.

This compound can be potentially utilized to functionalize the surface of ITO electrodes. The acyl chloride group can react with hydroxyl groups present on the ITO surface to form a self-assembled monolayer (SAM). The attached 4-(2-methoxyethoxy)phenyl groups would then form the new surface of the electrode. The methoxyethoxy chains could influence the work function of the ITO and improve the energetic alignment with the subsequent organic layer, facilitating hole injection. researchgate.netnih.govrsc.org Furthermore, the flexible nature of the ethylene (B1197577) glycol ether chain could lead to a more favorable interface morphology, reducing defects and improving the stability of the device. This approach offers a potential strategy for enhancing the efficiency and lifetime of OLEDs. elsevierpure.comnih.govliverpool.ac.uk

Utility in the Preparation of Advanced Pharmaceutical Intermediates and Agrochemicals (Focus on Synthetic Routes)

Substituted benzoyl chlorides are fundamental building blocks in the synthesis of specialized chemicals, including those with applications in agriculture and medicine. They serve as key reactants for introducing specific benzoyl moieties into a target molecule, often forming stable amide or ester linkages that are crucial for the final product's function.

The synthesis of complex amide derivatives highlights the utility of acyl chlorides in modern chemistry. A relevant example from the field of agrochemicals is the preparation of the safener N-[4-(cyclopropylcarbamoyl)phenylsulphonyl]-2-methoxybenzamide, also known as cyprosulfamide (B165978). google.com While the direct precursor for this specific molecule is 4-[[(2-methoxybenzoyl)amino]sulphonyl]benzoyl chloride, the synthetic principles illustrate the role that a substituted benzoyl chloride plays in forming a critical amide bond. google.comgoogle.com

The industrial preparation of cyprosulfamide can be achieved via a one-pot reaction, which is highly efficient. google.com The process starts with the synthesis of the key intermediate, 4-[[(2-methoxybenzoyl)amino]sulphonyl]benzoyl chloride. This is prepared by reacting ortho-methoxybenzoic acid and 4-sulphamoylbenzoic acid with a chlorinating agent like thionyl chloride. google.com

A significant challenge in this synthesis is the formation of unwanted dimers, which can occur if the initial reactants are not fully converted. google.com The resulting benzoyl chloride intermediate is highly reactive and is subsequently reacted with an amine, cyclopropylamine, to form the final cyprosulfamide product without the need for prior isolation of the intermediate. google.com This streamlined process, which avoids isolating the reactive acyl chloride, is a notable advancement for industrial-scale synthesis. google.com The reaction demonstrates how a specifically functionalized benzoyl chloride serves as a crucial component for linking different molecular fragments to create a complex and commercially valuable agrochemical.

Table 1: Key Reactants for Cyprosulfamide Synthesis

| Reactant Name | Role in Synthesis |

|---|---|

| ortho-Methoxybenzoic acid | Precursor for the 2-methoxybenzoyl moiety |

| 4-Sulphamoylbenzoic acid | Precursor for the phenylsulphonyl portion |

| Thionyl chloride | Chlorinating agent to form the acyl chloride |

Solid-Phase Organic Synthesis Applications

Solid-phase synthesis is a technique where molecules are covalently bound to a solid support material during a chemical synthesis. This methodology simplifies the purification process, as excess reagents and by-products can be removed by simple filtration. Benzoyl chloride and its derivatives can be adapted for solid-phase applications, enhancing their utility.

An illustrative application of benzoyl chloride in solid-phase synthesis is its use as a dehydrating agent when immobilized on a solid support like silica (B1680970) gel. nih.gov Silica-bound benzoyl chloride (SBBC) has been effectively used to mediate the synthesis of 4H-3,1-benzoxazin-4-ones from 2-acylaminobenzoic acids. nih.gov In this role, the acyl chloride facilitates the cyclization reaction by removing water.

The preparation of SBBC involves a multi-step process:

The surface of silica gel is treated with thionyl chloride to form silica chloride. nih.gov

The silica chloride is then reacted with 4-hydroxybenzoic acid to create silica-bound benzoic acid (SBBA). nih.gov

Finally, the SBBA is treated again with thionyl chloride to yield the active silica-bound benzoyl chloride reagent. nih.gov

A key advantage of this solid-supported reagent is that it can be recovered by filtration after the reaction and reused multiple times, making the process more efficient and environmentally friendly. nih.gov

By analogy, this compound could be similarly employed in solid-phase synthesis. To achieve this, a derivative of the parent molecule, such as 4-(2-Methoxyethoxy)benzoic acid, could be grafted onto a solid support like silica or a polymer resin. Subsequent treatment with a chlorinating agent would generate a solid-supported version of this compound. This immobilized reagent could then be used as an acylating agent or a dehydrating agent in various reactions, with the significant benefit of simplified workup and potential for reagent recycling.

Table 2: Comparison of Solution-Phase vs. Solid-Phase Reagents

| Feature | Solution-Phase Benzoyl Chloride | Silica-Bound Benzoyl Chloride |

|---|---|---|

| State | Liquid or dissolved solid | Solid (heterogeneous) |

| Reaction Workup | Requires extraction, washing, or chromatography | Simple filtration |

| Reagent Recovery | Difficult to impossible | Recoverable and reusable nih.gov |

| Potential for Automation | Less suitable | Highly suitable |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-[4-(cyclopropylcarbamoyl)phenylsulphonyl]-2-methoxybenzamide |

| 4-[[(2-methoxybenzoyl)amino]sulphonyl]benzoyl chloride |

| Silica-bound benzoyl chloride |

| 4H-3,1-benzoxazin-4-ones |

| 2-acylaminobenzoic acids |

| Thionyl chloride |

| Silica gel |

| Silica chloride |

| 4-hydroxybenzoic acid |

| Silica-bound benzoic acid |

| ortho-methoxybenzoic acid |

| 4-sulphamoylbenzoic acid |

Mechanistic Investigations of Acylation Reactions Mediated by Benzoyl Chlorides

Kinetic Studies of Acylation Processes

Kinetic studies are crucial for understanding the rate-determining steps and the influence of reaction parameters on acylation reactions. For benzoyl chlorides, the rate of reaction is highly dependent on the solvent, the nucleophile, and the substituents on the benzoyl ring. In the case of 4-(2-Methoxyethoxy)benzoyl chloride, the electron-donating nature of the para-substituent is expected to play a significant role in its reactivity.

Studies on the solvolysis of para-substituted benzoyl chlorides provide valuable insights. For instance, the solvolysis of p-methoxybenzoyl chloride has been investigated in various solvent systems. The rate constants and activation parameters for these reactions offer a basis for predicting the kinetic behavior of this compound. The 2-methoxyethoxy group, being a stronger electron-donating group than a simple methoxy (B1213986) group due to the additional ether linkage, would be expected to accelerate reactions that proceed through an electron-deficient transition state.

A representative set of kinetic data for the solvolysis of p-methoxybenzoyl chloride in formic acid is presented below. It is anticipated that this compound would exhibit even faster rates under similar conditions due to enhanced stabilization of any positive charge development in the transition state.

Table 1: Representative Kinetic Data for the Solvolysis of p-Methoxybenzoyl Chloride in Formic Acid

| Temperature (°C) | Rate Constant (k, s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|---|

| 25.0 | 1.25 x 10⁻⁴ | 85.3 | -34.7 |

| 35.0 | 3.65 x 10⁻⁴ |

This data is based on studies of p-methoxybenzoyl chloride and serves as a predictive model for the behavior of this compound. Actual values for the specified compound may vary.

Elucidation of Reaction Pathways and Transition States

The acylation reactions of benzoyl chlorides can proceed through several mechanistic pathways, primarily revolving around nucleophilic acyl substitution. The precise pathway is often a spectrum between a concerted (SN2-like) and a stepwise (SN1-like or addition-elimination) mechanism.

Nucleophilic Attack and Leaving Group Departure

The generally accepted mechanism for nucleophilic acyl substitution is the addition-elimination pathway. This involves the nucleophilic attack on the electrophilic carbonyl carbon of the benzoyl chloride to form a tetrahedral intermediate. libretexts.org Subsequently, the intermediate collapses, expelling the chloride ion as the leaving group and reforming the carbonyl double bond. libretexts.org

For benzoyl chlorides bearing strongly electron-donating groups in the para position, such as the 4-(2-methoxyethoxy) group, the possibility of a dissociative or SN1-like mechanism increases, especially in polar, weakly nucleophilic solvents. In this pathway, the leaving group departs first to form a resonance-stabilized acylium ion. This highly reactive electrophile is then rapidly attacked by the nucleophile. The stability of this acylium ion is significantly enhanced by the electron-donating substituent at the para position.

Substituent Effects on Reaction Rates and Selectivity (e.g., Hammett Correlation Analysis)

The electronic effect of substituents on the reaction rates of benzoyl chlorides can be quantified using the Hammett equation, which relates the rate constant of a reaction to the electronic properties of the substituent. The equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that reflects the electronic effect of the substituent, and ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

For acylation reactions of benzoyl chlorides, the sign and magnitude of ρ provide significant mechanistic information. A negative ρ value indicates that electron-donating groups accelerate the reaction, suggesting a buildup of positive charge in the transition state. Conversely, a positive ρ value signifies that electron-withdrawing groups enhance the rate, indicating the development of negative charge.

In reactions where an acylium ion is formed, a large negative ρ value is typically observed due to the significant positive charge on the carbonyl carbon in the transition state leading to the acylium ion. Studies on the solvolysis of para-substituted benzoyl chlorides have indeed shown large negative ρ values, supporting a mechanism with considerable cationic character at the transition state. For this compound, the σ value for the 4-(2-methoxyethoxy) group would be more negative than that of a simple methoxy group, predicting a faster reaction rate in processes with a negative ρ value.

Table 2: Representative Hammett ρ Values for Related Acylation Reactions

| Reaction | ρ Value | Implication for this compound |

|---|---|---|

| Solvolysis of benzoyl chlorides in 97% hexafluoroisopropanol | -3.9 | Significant rate acceleration expected |

These values are from studies on analogous systems and are used to predict the behavior of this compound.

Identification and Trapping of Reactive Intermediates

The direct observation of short-lived reactive intermediates is a challenging but crucial aspect of mechanistic elucidation. In the context of benzoyl chloride acylations, the primary intermediates of interest are the tetrahedral intermediate and the acylium ion.

While tetrahedral intermediates are generally transient, their existence is supported by isotopic labeling studies and, in some cases, direct spectroscopic observation under specific conditions. For instance, modern mass spectrometry techniques have been used to detect protonated tetrahedral intermediates in the gas phase for reactions of simple acyl chlorides. rsc.org

The acylium ion, being a high-energy species, is also difficult to detect directly. However, its formation can be inferred through trapping experiments. In these experiments, a highly reactive nucleophile (a trap) is added to the reaction mixture to compete with the solvent or other nucleophiles for the acylium ion. The formation of a product derived from the trap provides strong evidence for the existence of the acylium ion intermediate. For example, in the solvolysis of benzoyl chlorides in weakly nucleophilic solvents, the addition of a highly activated aromatic compound like 1,3,5-trimethoxybenzene (B48636) has been shown to trap the benzoyl cation, forming a benzophenone (B1666685) derivative. researchgate.net Given the enhanced stability of the acylium ion derived from this compound, it is expected that such trapping experiments would be even more effective.

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis is often employed to enhance the rate and control the selectivity of acylation reactions. The choice of catalyst depends on the nature of the nucleophile and the reaction conditions.

In Friedel-Crafts acylation reactions, where an aromatic ring acts as the nucleophile, Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are commonly used. libretexts.orgyoutube.com The Lewis acid coordinates to the carbonyl oxygen of the benzoyl chloride, increasing the electrophilicity of the carbonyl carbon and facilitating the formation of the acylium ion, which is the active electrophile in these reactions. libretexts.orgyoutube.com For a substrate like this compound, the electron-donating group activates the benzoyl chloride towards the formation of the acylium ion, which might require milder Lewis acid catalysts or lower temperatures compared to unsubstituted benzoyl chloride.

For acylations of alcohols and amines, nucleophilic catalysts are often employed. 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for this purpose. DMAP reacts with the benzoyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is much more electrophilic than the original benzoyl chloride and is readily attacked by the alcohol or amine nucleophile. The catalyst is regenerated in the process.

Phase-transfer catalysis (PTC) is another powerful technique, particularly when the nucleophile is an anion soluble in an aqueous phase and the benzoyl chloride is in an organic phase. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the nucleophile into the organic phase where the reaction occurs. This method has been successfully applied to the esterification of phenols with acyl chlorides. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| p-Methoxybenzoyl chloride |

| 1,3,5-Trimethoxybenzene |

| Aluminum chloride |

| Iron(III) chloride |

Computational Chemistry and Theoretical Studies of 4 2 Methoxyethoxy Benzoyl Chloride

Electronic Structure Calculations for Reactivity Prediction

This area of computational chemistry would typically involve methods like Density Functional Theory (DFT) to model the distribution of electrons within the 4-(2-Methoxyethoxy)benzoyl chloride molecule. Such calculations could predict sites susceptible to nucleophilic or electrophilic attack, determine the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential map. This information is fundamental to understanding the molecule's inherent reactivity in various chemical environments. For a molecule like this compound, these calculations would elucidate how the electron-donating methoxyethoxy group influences the reactivity of the benzoyl chloride moiety.

Quantum Chemical Calculations of Reaction Mechanisms and Energetics

Quantum chemical calculations are instrumental in mapping out the step-by-step pathways of chemical reactions. For this compound, this could involve modeling its reaction with nucleophiles, such as alcohols or amines, to form esters or amides. These calculations would identify transition states, intermediate structures, and the energy barriers associated with each step of the reaction. This provides a quantitative understanding of reaction rates and helps in optimizing reaction conditions.

Predictive Modeling for Novel Chemical Transformations

Advanced computational techniques, often leveraging machine learning and artificial intelligence, can be used to predict new reactions and applications for a given molecule. By analyzing the structural and electronic properties of this compound in the context of large chemical reaction databases, predictive models could suggest novel, yet-to-be-discovered transformations. This emerging field of cheminformatics accelerates the discovery of new synthetic routes and functional materials.

While the specific application of these computational methods to this compound has not been documented, the principles outlined above represent the standard and powerful approaches that chemical theorists would employ to investigate its properties. The absence of such studies in the public domain indicates a gap in the current body of chemical research and highlights an opportunity for future investigation into the unique characteristics of this ether-functionalized benzoyl chloride.

Derivatization and Analogues of 4 2 Methoxyethoxy Benzoyl Chloride

Systematic Variation of the Methoxyethoxy Moiety

The methoxyethoxy side chain plays a significant role in the molecule's solubility and physical properties. By systematically altering this moiety, a diverse range of analogues with tailored characteristics can be synthesized.

The linear ether structure of the methoxyethoxy group can be extended to include longer oligo(ethylene glycol) (OEG) chains. This modification significantly impacts the hydrophilic nature of the molecule. The synthesis of such derivatives can be achieved through methods like the Williamson ether synthesis, where a deprotonated 4-hydroxybenzoyl precursor is reacted with a suitable oligo(ethylene glycol) halide. nih.gov Reiteration of this process can lead to the formation of derivatives with extended OEG chains of varying lengths, up to 44-mers. nih.gov

These modifications are of interest for applications where controlled water solubility or biocompatibility is desired. The synthesis of OEG derivatives has been explored for various molecular backbones, demonstrating the feasibility of creating a library of 4-(oligo(ethylene glycol)oxy)benzoyl chloride analogues. researchgate.netdocumentsdelivered.com

Beyond linear extensions, the ether moiety can be modified to include branched or cyclic structures. Introducing branching into the ether side chain can influence the molecule's conformational flexibility and steric profile.

Furthermore, the synthesis of macrocyclic structures, such as crown ethers, incorporating the benzoyl chloride motif has been investigated. mdpi.comnih.gov These derivatives are of particular interest due to their potential to form stable complexes with cations. nih.gov The synthesis often involves the dimerization of precursors containing oligo(ethylene glycol) linkers. mdpi.comnih.gov The exploration of cyclic ether systems also extends to the incorporation of smaller rings like tetrahydrofuran, which can be introduced through reactions with appropriate precursors like iodo cyclic ethers. acs.org

Modifications to the Aromatic Core and Acyl Chloride Functionality

The aromatic ring and the acyl chloride group are key to the chemical reactivity of 4-(2-Methoxyethoxy)benzoyl chloride. Modifications to these parts of the molecule can fine-tune its electronic properties and reaction kinetics.

The aromatic ring of this compound can be functionalized through electrophilic substitution reactions such as halogenation and nitration. The existing methoxyethoxy group is an activating, ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho to this group (positions 3 and 5).

Examples of substituted benzoyl chlorides include 4-nitrobenzoyl chloride and 4-chlorobenzoyl chloride. wikipedia.org A specific example of a dually substituted benzoyl chloride is 4-(methanesulfonyl)-2-nitrobenzoyl chloride, which highlights the potential for multiple substitutions on the aromatic ring. nih.gov The introduction of electron-withdrawing groups like nitro (-NO2) or halogens (-Cl, -Br) can significantly alter the electrophilicity of the carbonyl carbon, thereby influencing the reactivity of the acyl chloride.

While the acyl chloride is a highly reactive functional group, its reactivity can sometimes be too high for certain applications, leading to undesired side reactions. In such cases, alternative acylating agents derived from the corresponding 4-(2-methoxyethoxy)benzoic acid can be employed. These include activated esters or the use of coupling reagents.

In multistep syntheses, it is often necessary to protect certain functional groups to prevent them from reacting. carlroth.com The hydroxyl group of a precursor alcohol, for example, can be protected with a variety of protecting groups before the conversion to the final benzoyl chloride. Common protecting groups for alcohols include benzyl (B1604629) (Bn) ethers, p-methoxybenzyl (PMB) ethers, and various silyl (B83357) ethers (e.g., TMS, TBDMS). wikipedia.orgtcichemicals.comcommonorganicchemistry.com These groups can be selectively removed under specific conditions. wikipedia.orgcommonorganicchemistry.com For instance, benzyl ethers are typically removed by catalytic hydrogenolysis. commonorganicchemistry.com

| Protecting Group | Common Abbreviation | Formation Reagents | Cleavage Conditions |

| Benzyl | Bn | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) with a base. commonorganicchemistry.comchemicalbook.com | Catalytic hydrogenolysis (H₂ + Pd/C). commonorganicchemistry.com |

| p-Methoxybenzyl | PMB | p-Methoxybenzyl chloride (PMB-Cl) with a base. | Hydrogenolysis, DDQ, or CAN. vanderbilt.edu |

| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMS-Cl) with a base like imidazole. wikipedia.org | Mild acid or fluoride (B91410) ion sources. tcichemicals.comvanderbilt.edu |

| tert-Butyldimethylsilyl | TBDMS or TBS | tert-Butyldimethylsilyl chloride (TBDMS-Cl) with a base. | Acid or fluoride ion sources. tcichemicals.com |

Comparative Reactivity and Synthetic Utility of Related Benzoyl Chloride Derivatives

The reactivity of benzoyl chloride derivatives in nucleophilic acyl substitution reactions is highly dependent on the nature of the substituents on the aromatic ring. stackexchange.com Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making the acyl chloride more reactive towards nucleophiles. Conversely, electron-donating groups decrease reactivity.

The 4-(2-methoxyethoxy) group is an electron-donating group due to the lone pairs on the oxygen atoms, which can be delocalized into the aromatic ring through resonance. Therefore, this compound is expected to be less reactive than unsubstituted benzoyl chloride or benzoyl chlorides with electron-withdrawing substituents.

Studies on the solvolysis of para-substituted benzoyl chlorides have shown that electron-donating groups like methoxy (B1213986) (-OMe) can stabilize the transition state leading to an acylium ion, potentially favoring an SN1-type mechanism in weakly nucleophilic solvents. nih.gov The reactivity of various substituted benzoyl chlorides towards nucleophilic substitution generally follows the order: 4-nitro > 4-chloro > H > 4-methyl > 4-methoxy. stackexchange.comnih.gov

| Substituent (at para-position) | Electronic Effect | Expected Reactivity Relative to Benzoyl Chloride |

| -NO₂ | Strong Electron-Withdrawing | Higher |

| -Cl | Inductive Electron-Withdrawing, Weak Resonance Donating | Higher |

| -H | (Reference) | - |

| -CH₃ | Weak Electron-Donating | Lower |

| -OCH₃ | Strong Electron-Donating | Lower |

| -O(CH₂)₂OCH₃ | Strong Electron-Donating | Lower |

The synthetic utility of benzoyl chlorides is vast. They are common reagents for the synthesis of esters from alcohols, amides from amines, and benzophenones via Friedel-Crafts acylation. wikipedia.orgnih.gov They are also used in the production of peroxides and as intermediates in the manufacturing of dyes and pharmaceuticals. wikipedia.orgnih.gov The specific derivatives of this compound can be employed in these reactions to introduce the methoxyethoxy-functionalized benzoyl group into a target molecule.

4-Methoxybenzoyl Chloride and its Reactivity

A close structural analogue to this compound is 4-methoxybenzoyl chloride, also known as p-anisoyl chloride. The reactivity of both compounds is largely dictated by the acyl chloride functional group, which is a highly reactive site for nucleophilic acyl substitution. This reactivity allows for the synthesis of a variety of derivatives, including esters and amides. sigmaaldrich.comshreesulphuric.comganeshremedies.com

The synthesis of 4-methoxybenzoyl chloride is typically achieved through the chlorination of 4-methoxybenzoic acid using reagents like thionyl chloride or oxalyl chloride. chemicalbook.com The resulting acyl chloride readily reacts with alcohols and amines to form the corresponding esters and amides. sigmaaldrich.comganeshremedies.com For instance, the reaction of 4-methoxybenzoyl chloride with amines in the presence of a base affords N-substituted benzamides. ccspublishing.org.cn Similarly, esterification can be achieved by reacting the acyl chloride with an alcohol. chemguide.co.ukathabascau.ca The reaction with alcohols is often vigorous, and in some cases, can be performed at room temperature. chemguide.co.ukyoutube.com

The methoxy group at the para position of the benzene (B151609) ring in 4-methoxybenzoyl chloride plays a significant role in its reactivity. This electron-donating group can stabilize the transition state of nucleophilic attack, potentially influencing the reaction rate compared to unsubstituted benzoyl chloride. However, for some reactions, such as amidation with certain amines, prolonged reaction times may be necessary to ensure high conversion. ccspublishing.org.cn

It's important to note that 4-methoxybenzoyl chloride can react exothermically with bases and is incompatible with water, strong oxidizing agents, and alcohols. noaa.gov

Analogous Benzonitrile (B105546) and Benzyl Chloride Derivatives in Synthesis

Expanding the scope beyond acyl chlorides, analogous benzonitrile and benzyl chloride derivatives also play a crucial role in synthetic organic chemistry. These compounds offer alternative pathways for functionalization of the benzene ring.

Benzonitrile Derivatives: Benzonitriles, such as 4-methoxybenzonitrile, can be synthesized through various methods, including the 'one-pot' conversion of the corresponding aldehyde. google.comyoutube.com For example, 4-methoxybenzaldehyde (B44291) can be reacted with hydroxylamine (B1172632) hydrochloride and then dehydrated to yield 4-methoxybenzonitrile. google.com Another approach involves the reaction of amides with ammonium (B1175870) sulphamate. youtube.com A two-step synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid has been developed, showcasing the utility of substituted benzonitriles in more complex syntheses. google.com

Benzyl Chloride Derivatives: Benzyl chlorides, like 4-methoxybenzyl chloride, are valuable alkylating agents. Their synthesis can be achieved through the chlorination of the corresponding alcohol. For instance, the treatment of benzyl alcohol with thionyl chloride can produce benzyl chloride. rsc.org A common route to 4-methoxybenzyl chloride involves the reaction of anisole (B1667542) with paraformaldehyde and hydrogen chloride. prepchem.com These benzyl chlorides can then participate in various substitution reactions. For example, the synthesis of 4-methoxymethylbenzoic acid can be achieved through the nucleophilic substitution of 4-bromomethylbenzoic acid with a methoxide (B1231860) source. rsc.orgysu.eduysu.edu

The reactivity of these analogues provides a complementary set of tools for chemists to introduce the substituted phenyl moiety into a target molecule, offering different reaction conditions and selectivities compared to the corresponding benzoyl chloride.

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Greener Synthetic Protocols

The conventional synthesis of acyl chlorides, including 4-(2-Methoxyethoxy)benzoyl chloride, often relies on reagents like thionyl chloride (SOCl₂) or phosphorus chlorides (PCl₃, PCl₅). chemguide.co.uk While effective, these methods generate corrosive and toxic byproducts such as sulfur dioxide (SO₂), hydrogen chloride (HCl), and phosphorus-based waste, posing environmental and handling challenges. chemguide.co.uk

Future research is focused on developing more environmentally benign synthetic routes. A significant area of investigation is the replacement of traditional chlorinating agents with milder or recyclable alternatives. For instance, the use of oxalyl chloride is considered a step forward as its byproducts (CO, CO₂) are gaseous and easily removed, although they are still toxic. A key goal is the development of catalytic processes that can generate the acyl chloride from the corresponding carboxylic acid with high atom economy and minimal waste.

Another green approach involves avoiding the isolation of the acyl chloride altogether. Research into one-pot procedures where the carboxylic acid is activated in situ using greener reagents is gaining traction. For example, methods using acyl imidazoles as active intermediates, which can be generated under mild conditions, represent a more sustainable pathway for acylation reactions, thereby circumventing the need for preparing and handling acyl chlorides separately. rsc.orgrsc.org The development of metal-free synthesis protocols that can proceed in aqueous buffer systems also represents a significant advance, reducing the reliance on volatile and toxic organic solvents. tandfonline.com

Table 1: Comparison of Synthetic Strategies for Acyl Chlorides

| Method | Reagent(s) | Typical Conditions | Byproducts | Sustainability Profile |

|---|---|---|---|---|

| Traditional | Thionyl Chloride (SOCl₂) | Reflux | SO₂, HCl (toxic, corrosive gases) chemguide.co.uk | Low; generates hazardous waste. |

| Traditional | Phosphorus(V) Chloride (PCl₅) | Cold/Room Temp. | POCl₃, HCl (corrosive) chemguide.co.uk | Low; generates hazardous waste. |

| Milder Alternative | Oxalyl Chloride ((COCl)₂) | Room Temperature | CO, CO₂, HCl (toxic gases) | Moderate; milder conditions but toxic byproducts. |

| Emerging Green | In-situ activation (e.g., with CDI) | Mild conditions | Imidazole (recyclable) rsc.orgrsc.org | High; avoids isolation of acyl chloride, less toxic reagents. |

| Emerging Green | Catalytic Methods | Varies | Minimal | High; high atom economy, reduces stoichiometric waste. |

Application in Flow Chemistry and Microreactor Technologies

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microchannels, offers substantial advantages over traditional batch processing. corning.com These benefits, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, time), and enhanced safety, are particularly relevant for reactions involving highly reactive compounds like this compound. researchgate.netmdpi.com

Future research will likely see the integration of this compound into continuous flow systems for a variety of transformations. Microreactors, with their high surface-area-to-volume ratio, enable extremely rapid mixing and efficient temperature control, which can significantly improve reaction yields and selectivities while minimizing byproduct formation. mdpi.comresearchgate.net This level of control is crucial for managing the exothermicity of acylation reactions and for handling unstable intermediates. researchgate.net

The application of microreactors has been successfully demonstrated for the selective monoacylation of diamines using acyl chlorides, a process that is often difficult to control in batch reactors. rsc.org Furthermore, flow technology allows for the safe use of hazardous reagents and the telescoping of multi-step syntheses into a single, continuous operation, reducing manual handling and purification steps. unimi.itacs.org The development of a flow process for synthesizing and subsequently using this compound could lead to safer, more efficient, and easily scalable production of pharmaceuticals and other fine chemicals. corning.com

Table 2: Advantages of Flow Chemistry vs. Batch Processing for Acyl Chloride Reactions

| Parameter | Batch Reactor | Flow Microreactor | Advantage of Flow Chemistry |

|---|---|---|---|

| Mixing | Slow (seconds to minutes) | Fast (milliseconds) mdpi.com | Improved reaction rates and selectivity. researchgate.net |

| Heat Transfer | Poor; risk of thermal runaway | Excellent; large surface-to-volume ratio mdpi.com | Enhanced safety and control over exothermic reactions. |

| Reaction Time | Less precise | Precisely controlled by flow rate and reactor volume mdpi.com | Higher consistency and yield. |

| Safety | Higher risk with hazardous reagents/reactions | Inherently safer due to small reaction volumes corning.com | Enables use of more reactive or hazardous conditions. |

| Scalability | Difficult; requires re-optimization ("scale-up issues") | Easier; achieved by "numbering-up" (running reactors in parallel) researchgate.net | More direct transition from lab to production. |

Expansion of Catalytic Applications Beyond Current Paradigms

While acyl chlorides are classical stoichiometric reagents, a major frontier in modern chemistry is the expansion of their use in novel catalytic cycles. This shift reduces waste and unlocks new chemical transformations. Research into new catalytic applications for this compound is a promising area.

One of the most exciting emerging paradigms is photoredox catalysis. This approach uses visible light to drive chemical reactions under mild conditions. acs.org For example, a dual catalytic system using nickel and a photoredox catalyst has been developed to couple aromatic acyl chlorides with potassium alkoxymethyltrifluoroborates, a reaction that expands the toolkit for ketone synthesis. acs.org The electronic properties of this compound could be fine-tuned for such catalytic systems. Its close analog, 4-methoxybenzoyl chloride, is already used as a precursor in visible-light photocatalysis for synthesizing various heterocyclic compounds. shreesulphuric.comchemicalbook.com